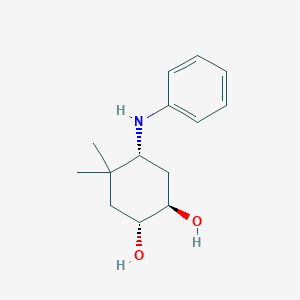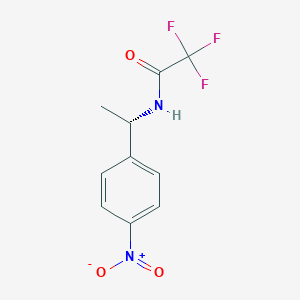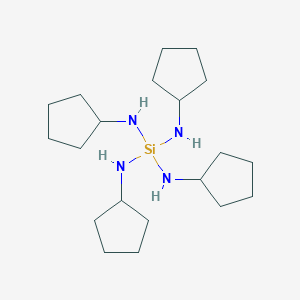![molecular formula C18H24NO4- B14185890 (2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate CAS No. 918437-72-6](/img/structure/B14185890.png)
(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate is a synthetic organic compound that belongs to the class of azetidine carboxylates. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of the benzyl group and the 3,3-dimethylbutoxycarbonyl group further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the 3,3-Dimethylbutoxycarbonyl Group: This step involves the esterification of the azetidine ring with 3,3-dimethylbutoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate: Unique due to its specific substituents and azetidine ring structure.
Azetidine-2-carboxylate: Lacks the benzyl and 3,3-dimethylbutoxycarbonyl groups.
Benzyl azetidine: Contains the benzyl group but lacks the 3,3-dimethylbutoxycarbonyl group.
Uniqueness
This compound is unique due to the combination of its azetidine ring, benzyl group, and 3,3-dimethylbutoxycarbonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
918437-72-6 |
|---|---|
Formule moléculaire |
C18H24NO4- |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)10-12-23-16(22)19-11-9-18(19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)/p-1/t18-/m1/s1 |
Clé InChI |
QTEPCJLGHYFNCF-GOSISDBHSA-M |
SMILES isomérique |
CC(C)(C)CCOC(=O)N1CC[C@@]1(CC2=CC=CC=C2)C(=O)[O-] |
SMILES canonique |
CC(C)(C)CCOC(=O)N1CCC1(CC2=CC=CC=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)

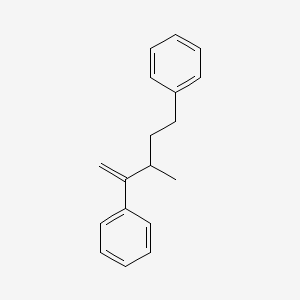
![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)
![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
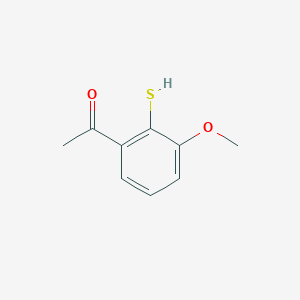

![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)

